Synthesis of Methyl cis-11-Octadecenoate for Research Applications: An In-depth Technical Guide
Synthesis of Methyl cis-11-Octadecenoate for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester with significant applications in various research fields. It serves as a crucial biomarker in fatty acid analysis, a tool for investigating metabolic pathways, and exhibits potential as an anti-inflammatory, antimicrobial, and anti-cancer agent.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to obtain high-purity methyl cis-11-octadecenoate for research purposes. Detailed experimental protocols for the Wittig reaction, direct esterification, and transesterification are presented, alongside tabulated quantitative data for easy comparison. Furthermore, this guide includes key spectroscopic data for compound characterization and a visualization of a relevant biological signaling pathway.
Introduction
Methyl cis-11-octadecenoate (C19H36O2, MW: 296.49 g/mol ) is a fatty acid methyl ester (FAME) derived from cis-11-octadecenoic acid (cis-vaccenic acid).[2] Its presence in biological samples is of significant interest in nutritional studies, research on cardiovascular and metabolic diseases, and microbial ecology.[2] The biological activities of methyl cis-11-octadecenoate, including its anti-inflammatory and potential anti-cancer properties, have spurred its use in drug discovery and development.[1] The synthesis of high-purity methyl cis-11-octadecenoate is therefore critical for obtaining reliable and reproducible research results. This guide details the most common and effective synthetic methodologies.
Synthetic Methodologies
The synthesis of methyl cis-11-octadecenoate with high stereochemical purity (cis configuration) is paramount for its use in research. The primary methods employed are the Wittig reaction, direct esterification of cis-11-octadecenoic acid, and transesterification of triglycerides.
Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. For methyl cis-11-octadecenoate, this involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. A key advantage of this method is the high degree of control over the double bond geometry, leading to a high proportion of the desired cis isomer.[3][4]
This protocol is adapted from a published procedure for the synthesis of cis-11-octadecenoic acid, where methyl cis-11-octadecenoate is a key intermediate.[4]
Step 1: Preparation of the Phosphonium Salt
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In a 5-L glass vessel, combine methyl 11-bromoundecanoate (693 g, 2.48 mol), triphenylphosphine (B44618) (716 g, 2.73 mol), and acetonitrile (B52724) (1.4 L).
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Stir the reaction mixture at 80 °C for 24 hours.
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Cool the mixture and collect the precipitated phosphonium salt by filtration.
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Wash the salt with xylene and dry under vacuum to yield 10-methoxycarbonyldecyltriphenylphosphonium bromide.
Step 2: Ylide Formation and Reaction with n-Heptanal
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In a 20-L glass vessel, suspend the phosphonium bromide (1,254 g) in THF (7.5 L).
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Cool the mixture to -50 °C.
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Slowly add a solution of potassium t-butoxide (253 g, 2.26 mol) in THF (6.3 L) over 1 hour, maintaining the temperature at -50 °C.
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Stir the resulting ylide solution at the same temperature for 3 hours.
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Add a solution of n-heptanal (259 g, 2.26 mol) in THF (520 mL) dropwise over 1.5 hours.
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Allow the reaction mixture to warm to -20 °C and stir for 16 hours.
Step 3: Work-up and Purification
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Remove the solvent under reduced pressure.
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Add toluene (B28343) (2.5 L) to the residue and wash with 10% aqueous NaCl solution (2 x 2.5 L).
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Separate the organic layer and concentrate under reduced pressure to obtain crude methyl cis-11-octadecenoate.
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Further purification can be achieved by column chromatography on silica (B1680970) gel.
Direct Esterification
Direct esterification involves the reaction of cis-11-octadecenoic acid with methanol (B129727) in the presence of an acid catalyst. This method is straightforward but may require careful control of reaction conditions to achieve high conversion and purity.
This is a general protocol for the esterification of fatty acids that can be adapted for cis-11-octadecenoic acid.
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In a round-bottom flask, dissolve cis-11-octadecenoic acid (1 equivalent) in a 50-fold molar excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid weight).
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the methyl ester with a nonpolar solvent such as hexane.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the resulting methyl cis-11-octadecenoate by vacuum distillation or column chromatography.
Transesterification
Transesterification is a common method for producing fatty acid methyl esters from triglycerides found in natural oils. This process involves reacting the oil with methanol in the presence of a catalyst, typically a strong base like sodium hydroxide (B78521) or potassium hydroxide.
This protocol is a general procedure for the production of biodiesel that can be optimized for the synthesis of research-grade methyl cis-11-octadecenoate from an oil rich in cis-vaccenic acid.
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In a reaction vessel, heat the triglyceride-containing oil (1 equivalent) to 60-65 °C.
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In a separate container, prepare a solution of sodium hydroxide (0.5-1.5% by weight of the oil) in methanol (6:1 to 9:1 molar ratio to the oil). This is sodium methoxide (B1231860).
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Carefully add the sodium methoxide solution to the heated oil while stirring vigorously.
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Maintain the reaction temperature at 60-65 °C and continue stirring for 1-2 hours.
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After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.
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Separate the methyl ester layer and wash it with warm water to remove any residual catalyst and glycerol.
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Dry the methyl ester layer over anhydrous sodium sulfate.
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For high purity, the methyl cis-11-octadecenoate should be purified by vacuum distillation.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of methyl cis-11-octadecenoate.
Table 1: Comparison of Synthetic Methods
| Method | Key Reactants | Catalyst | Typical Yield | Purity/Selectivity | Reference |
| Wittig Reaction | 10-methoxycarbonyldecyltriphenylphosphonium bromide, n-heptanal | Potassium t-butoxide | 79% | 95% cis-selectivity | [3][4] |
| Direct Esterification | cis-11-Octadecenoic acid, Methanol | Sulfuric Acid | >95% (conversion) | Dependent on purification | General Method |
| Transesterification | Triglyceride source, Methanol | Sodium Hydroxide | ~85-99% | Dependent on feedstock and purification | General Method |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C19H36O2 | [2][5] |
| Molecular Weight | 296.49 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 135 - 137 °C / 0.2 mmHg | [6] |
| Density | 0.880 g/cm³ | [6] |
| Refractive Index | 1.450 | [6] |
| ¹H NMR (CDCl₃, δ) | ~5.35 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.62 (m, 2H, -CH₂CH₂COO-), 1.2-1.4 (m, ~20H, -(CH₂)n-), 0.88 (t, 3H, -CH₃) | [3] |
| ¹³C NMR (CDCl₃, δ) | ~174.3 (-COO-), ~130.0 (-CH=CH-), ~51.4 (-OCH₃), ~34.1 (-CH₂COO-), ~29.0-29.8 (-(CH₂)n-), ~27.2 (-CH₂-CH=), ~24.9 (-CH₂CH₂COO-), ~22.7 (-CH₂CH₃), ~14.1 (-CH₃) | [3] |
| Key MS Fragments (m/z) | 296 (M+), 265, 222, 180, 154, 125, 111, 97, 83, 69, 55 (base peak) | [2][7] |
Experimental and Biological Pathway Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of methyl cis-11-octadecenoic acid.
Caption: Generalized workflow for the synthesis, purification, and analysis of methyl cis-11-octadecenoate.
Putative Biological Signaling Pathway: PPAR Activation
Fatty acids and their derivatives, including methyl esters, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While a specific pathway for methyl cis-11-octadecenoate is not fully elucidated, the following diagram illustrates a representative PPAR activation pathway.
Caption: Representative signaling pathway for PPAR activation by a fatty acid methyl ester ligand.
Conclusion
The synthesis of high-purity methyl cis-11-octadecenoate is achievable through several established methods, with the Wittig reaction offering excellent stereocontrol for obtaining the desired cis isomer. Direct esterification and transesterification provide viable alternatives, particularly for larger-scale synthesis, although purification to research-grade standards is crucial. The choice of synthetic route will depend on the available starting materials, required purity, and scale of the synthesis. The characterization data and biological pathway information provided in this guide serve as a valuable resource for researchers utilizing methyl cis-11-octadecenoate in their studies.
References
- 1. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 11-Octadecenoic acid, methyl ester [webbook.nist.gov]
